![molecular formula C18H19N5O2 B7438235 3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7438235.png)
3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one is a synthetic compound that has gained significant attention in the field of scientific research. It is a heterocyclic organic compound that contains a pyrazolo[1,5-a]pyrimidine ring system. This compound has been synthesized by various methods and has shown promising results in scientific research applications.
Mécanisme D'action
The mechanism of action of 3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one is not fully understood. However, it has been reported to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are involved in cancer cell proliferation and inflammation. It has also been reported to inhibit the growth of parasitic cells by disrupting their DNA replication.
Biochemical and Physiological Effects
3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one has been reported to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of reactive oxygen species. Additionally, it has been reported to exhibit low toxicity in normal cells and to have low cytotoxicity in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one in lab experiments is its broad-spectrum activity against cancer cells and parasitic cells. It also exhibits low toxicity in normal cells, making it a potential candidate for drug development. However, one of the limitations is the lack of understanding of its mechanism of action, which may hinder its further development.
Orientations Futures
There are several future directions for the research on 3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a treatment for other diseases such as autoimmune diseases and viral infections. Additionally, the development of analogs with improved activity and reduced toxicity is another potential direction for future research.
In conclusion, 3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one is a synthetic compound that has shown promising results in scientific research applications. Its broad-spectrum activity against cancer cells and parasitic cells, low toxicity in normal cells, and potential as a treatment for inflammatory diseases make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and explore its potential as a treatment for other diseases.
Méthodes De Synthèse
The synthesis of 3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one has been reported in the literature by various methods. One of the most common methods is the reaction of 4-chloro-6-methyl-2-(methylthio)pyrimidine with ethyl 3-(3-aminopiperidin-1-yl)propanoate in the presence of a base. The resulting intermediate is then reacted with aniline to obtain the final product. Another method involves the reaction of 3-(3-aminopiperidin-1-yl)propanoic acid with 4-chloro-6-methyl-2-(methylthio)pyrimidine in the presence of a coupling agent, followed by the reaction with aniline to obtain the final product.
Applications De Recherche Scientifique
3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one has shown promising results in scientific research applications. It has been reported to exhibit activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to exhibit anti-inflammatory activity and to have potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, it has been reported to exhibit activity against parasitic diseases such as malaria and leishmaniasis.
Propriétés
IUPAC Name |
3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-16-8-9-19-17-15(11-20-23(16)17)18(25)22-10-4-7-14(12-22)21-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,14,20-21H,4,7,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKOLRXCUQKWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNN3C2=NC=CC3=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide](/img/structure/B7438155.png)
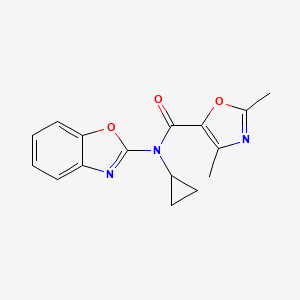
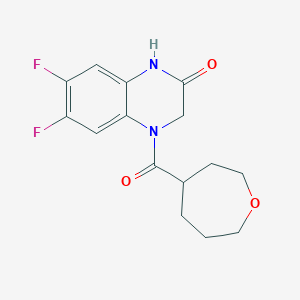
![4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid](/img/structure/B7438177.png)
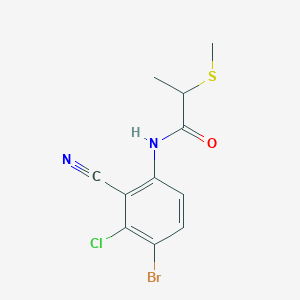
![1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7438189.png)
![4-[[4-(Hydroxymethyl)oxan-4-yl]amino]-6-methylpyridine-3-carboxylic acid;hydrochloride](/img/structure/B7438196.png)
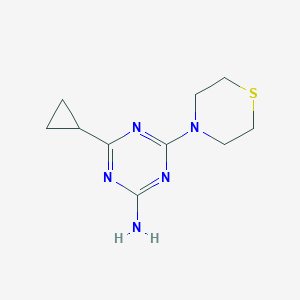
![1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B7438207.png)
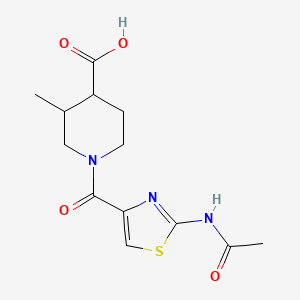
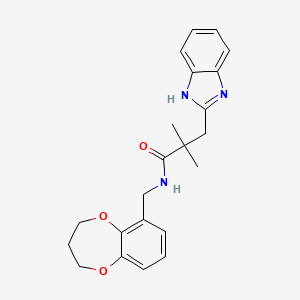
![1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7438227.png)

![N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-1-ethylpyrazole-4-sulfonamide](/img/structure/B7438244.png)